molecular formula C18H12ClN3O3 B8370363 (4-Chlorophenyl){2-[(3-nitropyridin-2-yl)amino]phenyl}methanone CAS No. 89153-97-9

(4-Chlorophenyl){2-[(3-nitropyridin-2-yl)amino]phenyl}methanone

Cat. No.: B8370363
CAS No.: 89153-97-9
M. Wt: 353.8 g/mol
InChI Key: UKIDXYWLNJZRSE-UHFFFAOYSA-N
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Description

(4-Chlorophenyl){2-[(3-nitropyridin-2-yl)amino]phenyl}methanone is a useful research compound. Its molecular formula is C18H12ClN3O3 and its molecular weight is 353.8 g/mol. The purity is usually 95%.
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Properties

CAS No.

89153-97-9

Molecular Formula

C18H12ClN3O3

Molecular Weight

353.8 g/mol

IUPAC Name

(4-chlorophenyl)-[2-[(3-nitropyridin-2-yl)amino]phenyl]methanone

InChI

InChI=1S/C18H12ClN3O3/c19-13-9-7-12(8-10-13)17(23)14-4-1-2-5-15(14)21-18-16(22(24)25)6-3-11-20-18/h1-11H,(H,20,21)

InChI Key

UKIDXYWLNJZRSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)Cl)NC3=C(C=CC=N3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Under nitrogen atmosphere, 50.0 g (0.216 mole) of 2-amino-4'-chlorobenzophenone was added in four portions at 15 min intervals to a stirred melt (105°-110° C.) of 35.9 g (0.227 mole) of 2-chloro-3-nitropyridine. The reaction temperature was increased to 120° C. for 3 hr and then to 150° C. for 2 hr. The stirred mixture was cooled to 115° C. and 100 ml of hot toluene was added. The cooled mixture (room temperature) was filtered. The filtrate was washed with 75 ml of 5% sodium hydroxide solution, 50 ml of water and 30 ml of saturated sodium chloride solution, dried over sodium sulfate and concentrated in vacuo. The residue was crystallized from ethyl acetate-isopropyl ether to give 43 g (56.4%) solid. Recrystallization from ethyl acetate-isopropyl ether gave 18.26 g* of bright-yellow solid, m.p. 138'-140° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
35.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Yield
56.4%

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